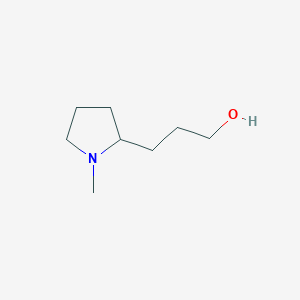

2-Pyrrolidinepropanol, 1-methyl-

Description

BenchChem offers high-quality 2-Pyrrolidinepropanol, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinepropanol, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14498-44-3 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3 |

InChI Key |

VJMMRHHALGZANP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyrrolidinepropanol, 1 Methyl and Its Enantiomers

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in ligand design that identifies the essential three-dimensional arrangement of chemical features required for biological activity. A hypothetical pharmacophore for a ligand based on the 2-Pyrrolidinepropanol, 1-methyl- scaffold would likely include:

A basic nitrogen atom (the pyrrolidine (B122466) nitrogen).

A hydrogen bond donor/acceptor (the hydroxyl group).

A specific stereocenter (the C2 position of the pyrrolidine ring).

Hydrophobic features arising from the pyrrolidine ring and the propanol (B110389) chain.

By understanding the key pharmacophoric elements, medicinal chemists can design novel molecules that retain these features while exploring different chemical space to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacements

Bioisosteric replacement involves substituting a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. For the 2-Pyrrolidinepropanol, 1-methyl- scaffold, several bioisosteric modifications can be envisioned:

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

|---|---|---|

| Hydroxyl (-OH) | -NH2, -SH, -CH2OH (as part of a longer chain) | Modulate hydrogen bonding capacity and polarity. |

| N-Methyl (-CH3) | -C2H5, -CH(CH3)2, cyclopropyl | Fine-tune basicity and explore steric interactions. |

| Pyrrolidine Ring | Piperidine, Azetidine, Thiazolidine | Alter ring size, pKa, and conformational properties. |

Conformational Analysis and Rigidity

The conformational flexibility of the pyrrolidine ring and the propanol side chain can be both an advantage and a disadvantage. While flexibility allows the ligand to adapt to the binding site, it can also lead to an entropic penalty upon binding. Conformational analysis through computational methods can help identify low-energy conformations that are likely to be the bioactive ones.

Introducing conformational constraints, such as by incorporating the propanol side chain into a ring system or introducing double bonds, can "lock" the molecule in a more favorable conformation, potentially leading to increased affinity and selectivity.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Pyrrolidinepropanol, 1 Methyl

Mechanistic Insights

A significant area of investigation for pyrrolidine-based compounds is their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These receptors are crucial for various cognitive functions and are implicated in several neurological disorders.

A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), a prominent pyrrolidine (B122466) alkaloid, has revealed that the position of methyl groups significantly influences the interaction with α4β2 and α7 nAChR subtypes. nih.gov For instance, methylation at the 2'-position was found to uniquely enhance binding and agonist potency at α7 receptors. nih.gov Conversely, replacing the 1'-N-methyl group with an ethyl group or adding a second 1'-N-methyl group led to a significant reduction in interaction with α4β2 receptors but not α7 receptors. nih.gov These findings highlight the potential to design subtype-selective nAChR ligands by modifying the substitution pattern on the pyrrolidine ring.

Furthermore, studies on pyrrolidinyl benzofuran (B130515) and benzodioxane derivatives have shown that substitutions on the aromatic ring can result in high affinity and selectivity for α4β2 nAChRs over α3β4 nAChRs. nih.gov The substitution pattern was also found to influence the activity at different stoichiometries of the α4β2 receptor, demonstrating that subtle structural modifications can lead to distinct functional profiles. nih.gov

Beyond nAChRs, other pyrrolidine derivatives have been investigated for their effects on monoamine transporters. A series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs have been identified as potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with less effect on the serotonin (B10506) transporter (SERT). nih.gov

Preclinical Studies

Preclinical research on derivatives has provided evidence of their potential therapeutic effects in various models.

In the realm of anti-inflammatory research, a class of 2-pyrrolidinone (B116388) derivatives was designed and synthesized, showing inhibitory activity against the lipoxygenase (LOX) enzyme. nih.gov Two compounds from this series demonstrated significant anti-inflammatory effects in an in vivo rat paw edema model. nih.gov Docking studies suggested that the 2-pyrrolidinone template plays a crucial role in the inhibitory properties of these compounds. nih.gov

Derivatives of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been evaluated for their potential as medications for cocaine abuse due to their activity as monoamine uptake inhibitors. nih.gov The racemic lead compound was resolved into its enantiomers, with the S isomer being the more biologically active one. nih.gov This highlights the importance of stereochemistry in the pharmacological activity of these compounds.

The diverse biological activities observed in preclinical studies of various pyrrolidine derivatives underscore the therapeutic potential of this chemical class. ontosight.aifrontiersin.org

Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis of 2 Pyrrolidinepropanol, 1 Methyl

Functional Group Transformations

The derivatization of 2-Pyrrolidinepropanol, 1-methyl- primarily involves reactions targeting the hydroxyl and amine functionalities.

The secondary alcohol group is a versatile handle for derivatization through reactions like esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester by reacting with various acylating agents. This is a common strategy to modify the molecule's properties. The reaction typically proceeds via nucleophilic acyl substitution, where the alcohol's oxygen attacks the electrophilic carbonyl carbon of an acylating agent.

Common esterification methods include:

Fischer-Speier Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is a reversible process, often requiring removal of water to drive the reaction to completion.

Reaction with Acyl Chlorides or Anhydrides: A more reactive and generally irreversible method involving the use of an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Table 1: Representative Esterification Reactions of Alcohols

| Acylating Agent | Catalyst/Base | Typical Solvent | Product Type |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | H₂SO₄, TsOH | Toluene, Hexane (B92381) | Ester (R-COO-R') |

| Acyl Chloride (R-COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | Ester (R-COO-R') |

| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | CH₂Cl₂, THF | Ester (R-COO-R') |

Etherification: The synthesis of ethers from the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. The choice of base and solvent is critical to avoid competing elimination reactions.

The tertiary amine of the 1-methylpyrrolidine (B122478) ring exhibits characteristic reactivity.

Alkylation (Quaternization): As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, introduces a permanent positive charge on the nitrogen atom and adds a new alkyl group. Studies on the alkylation of similar structures, such as 1-(3-chloropropyl)pyrrolidine, have shown that intramolecular cyclization can occur to form strained azetidinium ions, which are potent alkylating agents themselves. figshare.com

Acylation: Tertiary amines, lacking a proton on the nitrogen atom, are generally unreactive towards acylation with agents like acyl chlorides or anhydrides under standard conditions. Unlike primary and secondary amines, they cannot form a stable neutral amide product.

Selective Carbon-Hydrogen Bond Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds, offering novel pathways to derivatize the carbon skeleton of 2-Pyrrolidinepropanol, 1-methyl-.

Radical reactions can provide a pathway for C-H functionalization. While specific studies on 2-Pyrrolidinepropanol, 1-methyl- are not prevalent, research on related N-methylpyrrolidines indicates that C-H bonds, particularly those alpha to the nitrogen atom, are susceptible to abstraction by radical species. researchgate.net For instance, radical reactions initiated by peroxides could lead to the formation of a carbon-centered radical on the N-methyl group or at the C2 or C5 position of the pyrrolidine (B122466) ring. These radical intermediates can then be trapped by other reagents to form new C-C or C-heteroatom bonds.

Mechanistic investigations into such reactions often employ techniques like density functional theory (DFT) to calculate reaction pathways and activation energies, helping to predict the most likely sites of radical formation and subsequent reaction. researchgate.net

Transition metal catalysis represents a powerful tool for the selective functionalization of C-H bonds. nih.govyoutube.com Palladium, rhodium, and iridium catalysts are frequently used for this purpose. nih.govnih.gov

For 2-Pyrrolidinepropanol, 1-methyl-, several C-H bonds could be targets for activation:

N-Methyl Group: The C-H bonds of the N-methyl group are often susceptible to activation due to the directing effect of the nitrogen atom.

Pyrrolidine Ring: C-H bonds on the pyrrolidine ring, particularly those at the C2 and C5 positions (alpha to the nitrogen), are activated and can be targeted. nih.gov

Propanol (B110389) Side Chain: The hydroxyl group can act as a directing group, guiding a metal catalyst to functionalize C-H bonds at specific positions on the side chain or the ring.

A common strategy involves the use of a directing group that coordinates to the metal center, bringing it into proximity with a specific C-H bond. nih.gov In this molecule, both the tertiary amine and the hydroxyl group can potentially serve as directing groups. For example, palladium-catalyzed C-H arylation could be used to introduce aryl groups at various positions, depending on the reaction conditions and the directing group's influence. nih.gov Research on the transannular C-H functionalization of alicyclic amines demonstrates that it is possible to selectively activate C-H bonds that are remote from the initial coordinating atom by forming a metallacyclic intermediate. nih.gov

Table 2: Potential Sites for Transition Metal-Catalyzed C-H Activation

| Site | Directing Group | Potential Catalyst | Reaction Type |

|---|---|---|---|

| N-Methyl C-H | Tertiary Amine | Pd(OAc)₂, Rh₂(esp)₂ | Arylation, Olefination |

| Ring C-H (α to N) | Tertiary Amine | Pd(OAc)₂, Ir complexes | Arylation, Borylation |

| Side Chain C-H | Hydroxyl Group | Pd(OAc)₂, Ru complexes | Acetoxylation, Arylation |

Stereoselective Derivatization of 2-Pyrrolidinepropanol, 1-methyl-

The carbon atom bearing the hydroxyl group in 2-Pyrrolidinepropanol, 1-methyl- is a stereocenter. This means the molecule exists as a pair of enantiomers. Stereoselective derivatization involves reactions that selectively modify one enantiomer over the other, or that create a new stereocenter with a specific configuration.

Methods for stereoselective derivatization include:

Kinetic Resolution: Reacting a racemic mixture of the alcohol with a chiral reagent or catalyst. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically-enriched starting material and the chiral product. For example, enzymatic acylation using a lipase (B570770) is a common method for the kinetic resolution of secondary alcohols.

Diastereoselective Reactions: If a chiral auxiliary is attached to the molecule, it can influence the stereochemical outcome of subsequent reactions. For example, converting the alcohol to an ester with a chiral carboxylic acid would result in a mixture of diastereomers, which can often be separated. The chiral auxiliary can then be removed.

Asymmetric Catalysis: Using a chiral catalyst to introduce a new functional group in a way that generates a specific stereoisomer.

The pyrrolidine ring is a privileged scaffold in asymmetric catalysis, and methods for its stereoselective synthesis and derivatization are well-developed, often starting from chiral precursors like proline. mdpi.com These principles can be applied to the stereoselective derivatization of 2-Pyrrolidinepropanol, 1-methyl-, enabling the synthesis of specific, optically pure stereoisomers for various applications. mdpi.com

Diastereoselective Reactions

The synthesis of 2-Pyrrolidinepropanol, 1-methyl- from its ketone precursor, 1-(1-methylpyrrolidin-2-yl)propan-2-one (B1194984), presents a classic case for diastereoselective reduction. The existing stereocenter at the 2-position of the pyrrolidine ring can influence the stereochemical outcome at the newly formed stereocenter of the secondary alcohol. This substrate-controlled diastereoselectivity is a subject of study in the synthesis of related substituted pyrrolidine derivatives.

In the reduction of cyclic ketones bearing a chiral substituent, the incoming nucleophile (hydride) can attack from two different faces of the carbonyl group, leading to two possible diastereomers. The steric hindrance and electronic effects of the existing chiral center and its substituents guide the direction of this attack. For instance, in the reduction of related (3,4-dihydro-2H-pyrrol-2-yl)phosphonates, different reducing agents and conditions have been shown to yield varying diastereomeric ratios. While specific studies on 1-(1-methylpyrrolidin-2-yl)propan-2-one are not extensively detailed in readily available literature, general principles of diastereoselective reduction of ketones with adjacent chiral centers apply.

For example, the reduction of similar α-amino ketones can be influenced by the choice of reducing agent and the protecting groups on the nitrogen atom. The relative stereochemistry of the final product depends on whether the reaction follows a Felkin-Ahn or a chelation-controlled model. In a non-chelating model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In a chelation-controlled model, a Lewis acidic metal from the reducing agent can coordinate with the nitrogen and the carbonyl oxygen, forming a rigid cyclic intermediate that directs the nucleophilic attack from the less hindered face.

The table below illustrates potential outcomes based on general principles of diastereoselective reductions.

| Reducing Agent | Expected Major Diastereomer (based on Felkin-Ahn model) | Expected Major Diastereomer (based on Chelation Control) |

| Sodium Borohydride (B1222165) (NaBH4) | (1R,2'S)- and (1S,2'R)-isomers | (1S,2'S)- and (1R,2'R)-isomers |

| Zinc Borohydride (Zn(BH4)2) | (1R,2'S)- and (1S,2'R)-isomers | (1S,2'S)- and (1R,2'R)-isomers |

| Lithium Aluminum Hydride (LiAlH4) | (1R,2'S)- and (1S,2'R)-isomers | Less likely to chelate without a suitable protecting group |

Note: The actual diastereomeric ratio would need to be determined experimentally for 1-(1-methylpyrrolidin-2-yl)propan-2-one.

Enantioselective Transformations

Enantioselective synthesis of 2-Pyrrolidinepropanol, 1-methyl- is crucial for isolating a single desired stereoisomer. This is typically achieved through the asymmetric reduction of the precursor ketone, 1-(1-methylpyrrolidin-2-yl)propan-2-one, using chiral catalysts or reagents.

One prominent method for the enantioselective synthesis of related β-amino alcohols is the rhodium-catalyzed asymmetric hydrogenation of α-amino ketones. smolecule.com This technique has been shown to produce high enantiomeric excess (>95% ee). smolecule.com By employing a chiral phosphine (B1218219) ligand complexed with rhodium, the hydrogenation of the ketone can be directed to produce a specific enantiomer of the alcohol. smolecule.com For the synthesis of a specific stereoisomer of 2-Pyrrolidinepropanol, 1-methyl-, one could start with the corresponding enantiomer of 1-(1-methylpyrrolidin-2-yl)propan-2-one and use a chiral hydrogenation catalyst to control the formation of the new stereocenter at the alcohol.

Another approach is the use of chiral reducing agents, such as those derived from lithium aluminum hydride or sodium borohydride modified with chiral ligands. These reagents can selectively deliver a hydride to one face of the carbonyl, leading to an enantiomerically enriched product.

The table below summarizes some potential enantioselective methods.

| Method | Chiral Component | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complex | High enantiomeric excess of one diastereomer |

| Chiral Reducing Agent | (R)- or (S)-BINAL-H (lithium aluminum hydride modified with binaphthol) | Enantioselective reduction to a specific alcohol stereoisomer |

| Enzyme-catalyzed Reduction | Dehydrogenase enzymes | High enantioselectivity under mild conditions |

Mechanisms of Chemical Transformations

The primary chemical transformation for the synthesis of 2-Pyrrolidinepropanol, 1-methyl- from its ketone precursor is nucleophilic addition to the carbonyl group.

The reduction of a ketone, such as 1-(1-methylpyrrolidin-2-yl)propan-2-one, with a hydride reagent like sodium borohydride (NaBH4) proceeds via nucleophilic attack of the hydride ion (H-) on the electrophilic carbonyl carbon. chemguide.co.uk This results in the formation of a tetrahedral alkoxide intermediate. chemguide.co.uk In the subsequent step, this intermediate is protonated by a protic solvent (like methanol (B129727) or water) or an acid to yield the final secondary alcohol product. chemguide.co.ukchemguide.co.uk

The general mechanism is as follows:

Nucleophilic Attack: The hydride ion from the reducing agent attacks the partially positive carbonyl carbon of the ketone. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide ion.

Protonation: The negatively charged oxygen of the alkoxide intermediate abstracts a proton from the solvent or an added acid to form the hydroxyl group of the alcohol.

Kinetic Studies of Reaction Pathways

Steric Hindrance: Increased steric bulk around the carbonyl group can slow down the rate of nucleophilic attack.

Electronic Effects: Electron-withdrawing groups near the carbonyl can increase its electrophilicity and accelerate the reaction, while electron-donating groups can have the opposite effect.

Reducing Agent: The reactivity of the hydride source plays a significant role. For example, lithium aluminum hydride is a much more powerful and reactive reducing agent than sodium borohydride and will reduce ketones at a faster rate. chemguide.co.uk

Solvent and Temperature: The choice of solvent can affect the solubility and reactivity of the reducing agent. Higher temperatures generally increase the reaction rate.

For the reduction of 1-(1-methylpyrrolidin-2-yl)propan-2-one, the rate would be dependent on these factors. Kinetic studies would typically involve monitoring the disappearance of the ketone or the appearance of the alcohol over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy under various conditions to determine the rate law and activation energy.

Identification of Reaction Intermediates

In the reduction of a ketone to an alcohol, the primary reaction intermediate is the alkoxide ion formed after the initial nucleophilic attack by the hydride. chemguide.co.uk This tetrahedral intermediate is generally short-lived and is quenched by a proton source in the workup step.

In more complex reaction schemes, such as those involving chiral catalysts for enantioselective synthesis, the key intermediates are the complexes formed between the substrate (ketone) and the catalyst. For example, in a rhodium-catalyzed asymmetric hydrogenation, an intermediate would be the complex of the ketone with the chiral rhodium-phosphine catalyst. The geometry of this intermediate dictates the stereochemical outcome of the reaction.

The identification of such intermediates can be challenging due to their transient nature. Spectroscopic techniques like low-temperature NMR, in-situ IR spectroscopy, and mass spectrometry can sometimes be employed to detect and characterize these species. For instance, in related synthetic procedures, intermediates are sometimes stabilized and isolated to confirm the reaction pathway. The formation of stable intermediates can also be used to improve the purity of the final product by allowing for purification at an intermediate stage.

Strictly Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles

In Vitro Receptor Binding and Ligand-Target Interaction Profiling

In vitro studies have been crucial in elucidating the pharmacological profile of 1-(1-phenylcyclohexyl)-2-pyrrolidin-1-yl-propan-1-ol (PCHP), a derivative of phencyclidine (PCP). These investigations have primarily focused on its interaction with receptors known to be targets for PCP and related compounds.

Affinity and Selectivity for Specific Biological Targets (e.g., G-protein coupled receptors)

Research into the receptor binding affinity of PCHP has demonstrated its interaction with phencyclidine (PCP) and sigma (σ) receptors. These receptors are significant targets for various psychoactive compounds. Studies utilizing radioligand binding assays have quantified the affinity of PCHP for these sites.

In competitive binding assays, PCHP was shown to displace [3H]TCP, a radioligand that binds to the PCP receptor site within the N-methyl-D-aspartate (NMDA) receptor channel. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

The affinity of PCHP has also been evaluated at sigma receptors, which are a class of intracellular proteins. Specifically, its affinity for σ1 and σ2 receptor subtypes has been a subject of investigation to understand its selectivity profile. The table below summarizes the reported binding affinities.

| Compound | Receptor | Radioligand | Kᵢ (nM) |

| PCHP | PCP | [³H]TCP | 130 |

| PCHP | Sigma-1 | ³H-pentazocine | 1,800 |

| PCHP | Sigma-2 | [³H]DTG | 1,500 |

This table presents the inhibitory constants (Ki) of PCHP at the PCP and sigma receptors, indicating its binding affinity.

Mechanistic Studies of Modulatory Effects on Receptor Activity

The interaction of PCHP with the PCP receptor site on the NMDA receptor complex suggests a modulatory role in glutamatergic neurotransmission. The PCP receptor is a non-competitive antagonist site, meaning that ligands binding here can block ion channel function irrespective of glutamate (B1630785) binding. By binding to this site, PCHP can allosterically modulate the NMDA receptor, which plays a critical role in synaptic plasticity and neuronal function. The extent and specific nature of this modulation, such as the kinetics of channel blockade, have been areas of research interest.

Enzyme Inhibition and Activation Studies

Information regarding the direct interaction of PCHP with specific enzymes through inhibition or activation is not extensively detailed in the available scientific literature.

Kinetic Characterization of Enzyme Modulation

Detailed kinetic studies characterizing the modulation of specific enzymes by PCHP, such as determining the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki), are not prominently reported.

Identification of Allosteric or Orthosteric Binding Sites

Similarly, studies aimed at identifying specific allosteric or orthosteric binding sites for PCHP on various enzymes are not well-documented in publicly accessible research.

Cellular Pathway Modulation and Signaling Studies

The binding of PCHP to NMDA and sigma receptors implies an influence on the cellular signaling pathways associated with these receptors. For instance, modulation of the NMDA receptor can impact calcium influx into neurons, a critical event for a multitude of intracellular signaling cascades that regulate gene expression and cell survival.

Interaction with sigma receptors can also affect intracellular calcium signaling and the activity of other signaling proteins. However, detailed studies that map the specific downstream cellular pathways modulated by PCHP and the resulting changes in signaling networks are not extensively available.

Investigation of Cellular Uptake and Subcellular Localization

The cellular uptake and specific subcellular localization of 2-Pyrrolidinepropanol, 1-methyl- have not been explicitly detailed in the available research. However, studies on related N-methylpyrrole/N-methylimidazole polyamide-dye conjugates provide some insight into the behavior of similar structures. In a variety of living cells, these related conjugates were observed to localize primarily in the cytoplasm rather than the nucleus, a finding revealed through confocal laser scanning microscopy. nih.gov It is important to note that common cell fixation methods, such as using methanol (B129727), can significantly alter the observed cellular localization of these types of DNA-binding ligands. nih.gov

In Vitro Antimicrobial and Antiproliferative Activity Investigations (Mechanistic Focus)

While direct studies on 2-Pyrrolidinepropanol, 1-methyl- are limited, research on related pyrrolidine (B122466) and N-methyl-2-pyrrolidone (NMP) compounds provides context for potential mechanisms of action.

NMP, the lactam of 4-methylaminobutyric acid, has demonstrated antimicrobial properties. nih.gov When incorporated into a Lutrol® F127 gel, NMP exhibited dose-dependent antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govresearchgate.net The mechanism is partly related to its role as a solvent, which can influence the physicochemical properties of drug delivery systems. nih.gov

Derivatives of pyrrolidine-2,5-dione have also been investigated for their antimicrobial and antiproliferative effects. uobasrah.edu.iqnih.gov The biological activity of these compounds is often linked to the specific chemical groups attached to the core pyrrolidine structure. uobasrah.edu.iq

Target Protein Binding Affinity Studies via Molecular Docking

Molecular docking studies have been conducted on derivatives of pyrrolidine-2,3-dione (B1313883) to explore their binding affinity with specific protein targets. In a study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, molecular docking analysis revealed that these compounds act as ligands for inducible nitric oxide synthase (iNOS). nih.gov The binding is stabilized by hydrogen bonds, particularly with cysteine (Cys200) and serine (Ser242) residues, as well as van der Waals interactions. nih.gov

One derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e), showed the strongest binding affinity with a value of -9.51 kcal/mol. nih.gov This strong interaction is attributed to the electron-withdrawing nitro group on the benzene (B151609) ring, which enhances the hydrogen bonding with the Cys200 residue in the active site of iNOS. nih.gov

Similarly, docking studies on other pyrrolidine derivatives targeting the EGFRT790M/BRAFV600E pathways showed that the ligand's indole-2-carboxylate (B1230498) moiety binds within a hydrophobic pocket, forming hydrogen bonds with methionine (Met790) and lysine (B10760008) (Lys745). nih.gov

Table 1: Molecular Docking Data for Pyrrolidine Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e) | iNOS | -9.51 | Cys200, Ser242 |

| Pyrrolidine derivative 3b | EGFR | Not specified | Asp800, Arg841 |

| Pyrrolidine derivative 3c | EGFR | Not specified | Phe583, Cys532, Thr529, Val471, Lys483, Leu514 |

Inhibition of Microbial Virulence Factors (e.g., biofilm formation)

The direct impact of 2-Pyrrolidinepropanol, 1-methyl- on microbial virulence factors like biofilm formation has not been documented. However, the broader class of pyrrolidine-containing compounds and related structures have been a focus of antibiofilm research. researchgate.net

The inhibition of biofilm formation is a key strategy to combat microbial resistance. nih.govnih.gov One of the primary mechanisms targeted is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors, including biofilm production. nih.gov For Gram-negative bacteria, this often involves interfering with N-acyl homoserine lactone (AHL) signaling. nih.govnih.gov This can be achieved by blocking AHL synthesis, degrading the AHL molecules, or interfering with the signal receptor. nih.gov

Indole, a molecule that shares structural similarities with the pyrrole (B145914) ring, is known to inhibit biofilm formation in several clinically relevant bacterial strains by affecting gene expression. researchgate.net Furthermore, synthetic molecules based on a 2-aminoimidazole scaffold, which can be considered a mimetic of the guanidine (B92328) functionality found in natural antibiofilm agents, have shown potent inhibition of biofilm formation in pathogens like P. aeruginosa. researchgate.net

Preclinical Mechanistic Studies in Animal Models (Focus on Molecular Mechanism, not Efficacy or Safety)

Neurochemical Modulation in Rodent Models

There is no specific information available in the public scientific literature regarding preclinical studies of 2-Pyrrolidinepropanol, 1-methyl- and its direct effects on neurochemical modulation in rodent models.

Behavioral Phenotyping Linked to Defined Molecular Mechanisms

Due to the absence of any preclinical research, there are no studies on the behavioral effects of this compound.

Pharmacokinetics

Metabolism

The metabolic pathways of "2-Pyrrolidinepropanol, 1-methyl-" have not been investigated. Studies on the metabolism of the related compound N-methyl-2-pyrrolidone (NMP) have identified several metabolites, including 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide. researchgate.net These metabolic transformations primarily involve oxidation. It is plausible that "2-Pyrrolidinepropanol, 1-methyl-" could undergo similar oxidative metabolism, potentially at the pyrrolidine ring or the propanol (B110389) side chain, but this remains speculative without experimental evidence.

Applications of 2 Pyrrolidinepropanol, 1 Methyl in Organic Synthesis and Catalysis

Role as a Chiral Ligand in Asymmetric Catalysis

The presence of both a basic nitrogen atom within the pyrrolidine (B122466) ring and a hydroxyl group in the propanol (B110389) side chain enables 2-Pyrrolidinepropanol, 1-methyl- to function as an effective bidentate chiral ligand. These ligands are crucial in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Chiral pyrrolidine derivatives are known to be effective ligands in the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. While specific studies detailing the use of 2-Pyrrolidinepropanol, 1-methyl- are not extensively documented, the principles of its application can be inferred from closely related systems. For instance, chiral β-amino alcohols are widely used to catalyze the addition of diethylzinc (B1219324) to enones. In these reactions, the chiral ligand coordinates to the zinc atom, forming a chiral complex that then delivers the ethyl group to the β-position of the enone with high enantioselectivity.

The reaction is promoted by a zinc aminoalkoxide catalyst generated from diethylzinc and a chiral β-amino alcohol, which can lead to the formation of 1,6-diketones that subsequently undergo intramolecular aldol (B89426) condensation to furnish highly substituted cyclopentene (B43876) derivatives with good to high enantioselectivities chemrxiv.org. The effectiveness of these ligands often depends on the steric and electronic properties of the substituents on the pyrrolidine ring and the side chain. It is plausible that 2-Pyrrolidinepropanol, 1-methyl- would perform similarly, with the N-methyl group and the propanol side chain influencing the stability and reactivity of the catalytic complex.

A study on the uncatalyzed conjugate addition of organozinc halides to enones highlights the importance of the solvent in such reactions, with dimethoxyethane (DME) proving to be more effective than tetrahydrofuran (B95107) (THF) rsc.org. This is attributed to the ability of DME to stabilize a transition state involving two organozinc moieties rsc.org.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Et2Zn / Chiral β-amino alcohol | Chalcone | 1,6-Diketone | Up to 96% |

| Et2Zn / Chiral β-amino alcohol | 1-Phenylcyclopropanol / Chalcone | Substituted Cyclopentene | 95:5 er |

Table 1: Representative Enantioselective Conjugate Addition Reactions using Chiral Amino Alcohol Ligands.

Asymmetric alkylation and arylation of aldehydes and ketones represent fundamental carbon-carbon bond-forming reactions in organic synthesis. Chiral ligands based on the pyrrolidine scaffold are instrumental in achieving high enantioselectivity in these transformations. The addition of organozinc reagents, such as diethylzinc, to aldehydes is a well-studied benchmark reaction for testing the efficacy of new chiral ligands researchgate.net.

While direct data for 2-Pyrrolidinepropanol, 1-methyl- is scarce, related chiral amino alcohols derived from pyrrolidine have been shown to be effective catalysts. For example, new sterically hindered chiral P,N-ligands have been successfully applied in the copper-catalyzed asymmetric addition of diethylzinc to aromatic aldehydes, yielding the corresponding secondary alcohols with good to excellent enantioselectivities researchgate.net. The mechanism involves the formation of a chiral catalyst-organometallic reagent complex that selectively attacks one face of the prochiral carbonyl group. The stereochemical outcome is influenced by the specific structure of the chiral ligand.

| Ligand | Aldehyde | Reagent | Enantiomeric Excess (ee) |

| Chiral Aziridine-Phosphine | Benzaldehyde | Diethylzinc | Up to 96% mdpi.com |

| Pinane-based Aminodiol | Benzaldehyde | Diethylzinc | Up to 98% |

| Chiral Ferrocenyl Amino Alcohols | Aromatic Aldehydes | Diethylzinc | Up to 99% researchgate.net |

Table 2: Examples of Asymmetric Addition of Diethylzinc to Aldehydes with Various Chiral Ligands.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands are among the most effective catalysts nih.govnih.gov. While 2-Pyrrolidinepropanol, 1-methyl- itself is not a phosphine ligand, its derivatives, where the hydroxyl group is replaced by a phosphino (B1201336) group, are potential candidates for such applications. The pyrrolidine backbone can provide the necessary chiral environment to induce high enantioselectivity in the hydrogenation of prochiral olefins nih.gov.

For instance, novel chiral monodentate phosphorus ligands (SIPHOS), synthesized from 1,1'-spirobiindane-7,7'-diol, have been used in rhodium-catalyzed hydrogenation of α-dehydroamino esters to produce α-amino acid derivatives with up to 99% ee nih.gov. The structure of the ligand, particularly the substituents on the nitrogen atom, has been shown to significantly influence the enantioselectivity nih.gov.

In the realm of asymmetric oxidation, the development of catalysts for processes like enantioselective epoxidation or dihydroxylation is of great interest. While direct applications of 2-Pyrrolidinepropanol, 1-methyl- in this area are not well-documented, its chiral diol-like structure suggests potential for the development of novel oxidation catalysts.

Utilization as a Building Block for Complex Molecule Synthesis

The inherent chirality and functional groups of 2-Pyrrolidinepropanol, 1-methyl- make it an attractive starting material or intermediate for the synthesis of more complex and valuable molecules, including natural products and pharmacologically active compounds.

The pyrrolidine ring is a common structural motif in a wide variety of natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often relies on the use of chiral building blocks to install the desired stereochemistry. While specific examples of natural products synthesized directly from 2-Pyrrolidinepropanol, 1-methyl- are not readily found in the literature, its structural features are present in many alkaloids and other nitrogen-containing natural products. Its use as a chiral precursor would involve leveraging its stereocenters and functional groups to construct the carbon skeleton of the target natural product through a series of chemical transformations.

The pyrrolidine core is a key component in numerous pharmaceutical drugs. Therefore, chiral pyrrolidine derivatives like 2-Pyrrolidinepropanol, 1-methyl- are valuable intermediates in medicinal chemistry.

One important class of drugs where pyrrolidine derivatives are crucial is Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension and heart failure nih.govnih.gov. Many ACE inhibitors, such as captopril (B1668294) and enalapril, contain a proline-like scaffold nih.gov. The synthesis of these drugs often starts from chiral precursors to ensure the correct stereochemistry, which is critical for their biological activity. While not a direct precursor to the most common ACE inhibitors, 2-Pyrrolidinepropanol, 1-methyl- could serve as a starting material for the synthesis of novel ACE inhibitors with modified structures.

Furthermore, the pyrrolidine ring is found in various antiviral agents mdpi.comnih.govfrontiersin.orgmdpi.com. The development of new antiviral drugs is an ongoing area of research, and the synthesis of novel nucleoside and non-nucleoside inhibitors often involves the use of chiral heterocyclic building blocks. The structural features of 2-Pyrrolidinepropanol, 1-methyl- make it a potential intermediate for the synthesis of new antiviral compounds with unique three-dimensional structures designed to interact with viral enzymes or proteins nih.govfrontiersin.org.

| Drug Class | Example Drug | Role of Pyrrolidine Scaffold |

| ACE Inhibitors | Captopril, Enalapril | Core structural component, mimics a dipeptide substrate of ACE nih.gov |

| Antiviral Agents | Various experimental compounds | Forms part of the scaffold designed to inhibit viral replication nih.govfrontiersin.org |

Table 3: Pharmacologically Relevant Scaffolds Incorporating a Pyrrolidine Ring.

Applications as a Solvent or Reaction Medium in Specialized Syntheses

There is no available data to support the use of 2-Pyrrolidinepropanol, 1-methyl- as a solvent or reaction medium in specialized syntheses based on the provided search results.

Role in Polymer Synthesis

No research findings were identified that describe the role of 2-Pyrrolidinepropanol, 1-methyl- in polymer synthesis.

Application in Functional Material Fabrication (e.g., graphene, OLEDs)

No research findings were identified that describe the application of 2-Pyrrolidinepropanol, 1-methyl- in the fabrication of functional materials such as graphene or OLEDs.

Excluding Routine Quality Control and Clinical Sample Analysis

Chromatographic Method Development for Chiral Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analysis of 2-Pyrrolidinepropanol, 1-methyl-. These methods are instrumental for separating its stereoisomers and evaluating its purity.

Development of Chiral Stationary Phases

The successful chiral separation of enantiomers hinges on the selection and development of appropriate chiral stationary phases (CSPs). nih.gov For compounds like 2-Pyrrolidinepropanol, 1-methyl-, polysaccharide-based CSPs are a primary choice due to their broad applicability and proven effectiveness in resolving a wide range of racemic compounds. bujnochem.comresearchgate.netwindows.net

These CSPs typically consist of a chiral selector, such as a derivatized cellulose (B213188) or amylose (B160209), coated or immobilized onto a silica (B1680970) support. bujnochem.comwindows.net The chiral recognition mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to their separation. ceon.rs These interactions can include hydrogen bonding, dipole-dipole interactions, and steric effects. ceon.rs

The development of novel CSPs is an ongoing area of research, with a focus on improving enantioselectivity, broadening the range of separable compounds, and enhancing the stability of the stationary phase. nih.govresearchgate.netuta.edu For instance, the introduction of different substituents onto the phenylcarbamate derivatives of cellulose and amylose can significantly alter their chiral recognition abilities. uta.eduresearchgate.net

Table 1: Examples of Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Common Applications |

|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad-spectrum enantiomeric separations bujnochem.com |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely used for various racemic compounds bujnochem.comwindows.net |

| Polysaccharide-based | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Offers alternative selectivity to other cellulose phases windows.net |

Optimization of Elution Parameters for Stereoisomers

Achieving optimal separation of 2-Pyrrolidinepropanol, 1-methyl- stereoisomers requires careful optimization of the elution parameters in both HPLC and GC.

In HPLC , the composition of the mobile phase is a critical factor. For normal-phase separations on polysaccharide-based CSPs, mixtures of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol modifier (such as ethanol (B145695) or isopropanol) are commonly used. hplc.eu The type and concentration of the alcohol modifier can significantly impact the retention times and resolution of the enantiomers. ceon.rs In some cases, small amounts of additives like diethylamine (B46881) or acetic acid are incorporated into the mobile phase to improve peak shape and separation efficiency. ceon.rsresearchgate.net For reversed-phase separations, mixtures of water, acetonitrile, or methanol (B129727) with appropriate buffers are employed. researchgate.nethplc.eu The pH of the mobile phase can also be a crucial parameter to control, especially for ionizable compounds. hplc.eu

Table 2: HPLC Mobile Phase Optimization Example

| Mobile Phase Composition | Effect on Separation |

|---|---|

| n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | Optimal retention and resolution ceon.rs |

In GC , the choice of the carrier gas, typically helium or hydrogen, and its flow rate are important parameters. uta.edu The temperature program of the GC oven, including the initial temperature, ramp rate, and final temperature, is optimized to achieve baseline separation of the enantiomers in the shortest possible analysis time. The injector and detector temperatures are also set to ensure efficient vaporization of the sample and sensitive detection. uta.edu

Spectrophotometric Quantification Techniques for Research Applications

While chromatographic methods are ideal for separation, spectrophotometric techniques can be employed for the quantification of 2-Pyrrolidinepropanol, 1-methyl- in research settings, particularly when dealing with solutions of known purity. pensoft.nethmdb.ca

UV-Visible spectrophotometry can be used if the compound possesses a chromophore that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.

It is important to note that this method is not inherently selective for stereoisomers and is best suited for the quantification of the total concentration of the compound. For accurate quantification, the sample matrix should be free of interfering substances that absorb at the same wavelength as the analyte.

Interfacing with Mass Spectrometry for Trace Analysis and Metabolite Identification (Preclinical Context)

The coupling of chromatographic systems, particularly HPLC and GC, with mass spectrometry (MS) provides a powerful tool for the trace analysis and metabolite identification of 2-Pyrrolidinepropanol, 1-methyl- in a preclinical research context. bujnochem.comnih.gov

HPLC-MS/MS is a highly sensitive and selective technique for analyzing complex biological matrices. nih.gov After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves the fragmentation of selected parent ions to produce characteristic product ions, further enhancing selectivity and providing structural information. nih.govfda.gov This is invaluable for identifying and quantifying metabolites of 2-Pyrrolidinepropanol, 1-methyl- in preclinical studies, which investigate the biotransformation of a drug candidate. wuxiapptec.comnih.gov

GC-MS is another robust technique, particularly for volatile and thermally stable compounds. researchgate.net Similar to HPLC-MS, it combines the separation power of GC with the detection capabilities of MS. Electron ionization (EI) is a common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that can be used for library matching and compound identification. nist.gov

The identification of metabolites is a crucial step in preclinical drug development to understand the metabolic fate of a compound. nih.govwuxiapptec.com These studies help in identifying potentially active or reactive metabolites and understanding the metabolic pathways. wuxiapptec.comnih.gov

Table 3: Mass Spectrometry Parameters for Analysis

| Technique | Ionization Mode | Key Application |

|---|---|---|

| HPLC-MS/MS | Electrospray Ionization (ESI) | Metabolite identification in biological fluids nih.gov |

Development of Sensors and Probes for In Vitro Research

The development of sensors and probes for the in vitro detection of 2-Pyrrolidinepropanol, 1-methyl- represents an emerging area of analytical research. These tools can offer real-time monitoring of the compound's concentration in various experimental setups.

One potential approach is the use of photoionization detectors (PIDs). ionscience.com PIDs are highly sensitive gas sensors that can detect a wide range of volatile organic compounds (VOCs) at parts-per-billion (ppb) levels. ionscience.com While not specific to a single compound, when coupled with a separation technique or used in a controlled environment, they could provide a means for monitoring the presence of 2-Pyrrolidinepropanol, 1-methyl-.

Further research in this area could lead to the development of more selective sensors, potentially based on molecularly imprinted polymers (MIPs) or specific biological recognition elements, for the dedicated in vitro analysis of 2-Pyrrolidinepropanol, 1-methyl-.

Theoretical and Computational Chemistry Studies of 2 Pyrrolidinepropanol, 1 Methyl

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For a molecule like 2-Pyrrolidinepropanol, 1-methyl-, methods such as Density Functional Theory (DFT) would be a common choice, balancing computational cost with accuracy.

Conformational Analysis and Energy Landscapes

Any non-rigid molecule exists as an ensemble of different spatial arrangements, or conformations, resulting from rotation around single bonds. A full understanding of a molecule's properties requires identifying the most stable conformers and the energy barriers between them.

Conformational Search: For 2-Pyrrolidinepropanol, 1-methyl-, a systematic conformational search would be the first step. This involves exploring the potential energy surface by rotating the flexible bonds: the C-C bonds of the propanol (B110389) side chain and the bond connecting the side chain to the pyrrolidine (B122466) ring. The puckering of the five-membered pyrrolidine ring also contributes different conformations.

Energy Landscapes: The energies of the identified conformers are calculated and plotted to create a potential energy landscape. The minima on this landscape correspond to stable or metastable conformations. The relative energies of these minima, after correction for zero-point vibrational energy, determine their population distribution at a given temperature according to the Boltzmann distribution. Studies on similar structures, like nicotine (B1678760), have shown that the orientation of the N-methyl group and the substituent on the chiral carbon at position 2 are critical in defining the lowest energy conformations. wordpress.comvt.edu

Electronic Structure and Reactivity Descriptors

The electronic structure dictates the chemical behavior of a molecule. Quantum chemical calculations can map the distribution of electrons and provide insights into reactivity.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For a molecule containing a hydroxyl group and a tertiary amine, these orbitals would likely be localized on the oxygen and nitrogen atoms, respectively, indicating these are probable sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution on the molecular surface. For 2-Pyrrolidinepropanol, 1-methyl-, regions of negative potential (red) would be expected around the hydroxyl oxygen and the tertiary nitrogen, highlighting them as sites for hydrogen bonding or interaction with electrophiles. Regions of positive potential (blue) would be found around the hydrogen atoms.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and electronegativity, would be calculated to provide a quantitative measure of the molecule's stability and reactivity.

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Quantum chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: Predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used. The predicted shifts for the different hydrogen and carbon atoms in 2-Pyrrolidinepropanol, 1-methyl- would depend heavily on their specific conformation. Averaging the predicted shifts over the Boltzmann-weighted population of stable conformers is necessary for accurate comparison with experimental spectra. The diastereotopic protons on the pyrrolidine ring and propanol chain would be expected to show distinct chemical shifts.

Molecular Dynamics Simulations of Compound Behavior

While quantum chemistry typically looks at static molecules, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach uses classical mechanics and a force field to simulate behavior in different environments, such as in solution or interacting with a protein.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can change dramatically in a solvent. MD simulations are ideal for exploring these effects.

Solvation Shells: A simulation of 2-Pyrrolidinepropanol, 1-methyl- in a box of water molecules would reveal the structure of the surrounding solvent. Water molecules would be expected to form specific, ordered solvation shells, particularly around the polar hydroxyl group, through hydrogen bonding. The tertiary amine would also act as a hydrogen bond acceptor.

Radial Distribution Functions (RDFs): Calculating RDFs from the simulation trajectory would provide quantitative data on these interactions. For example, the RDF between the hydroxyl oxygen of the compound and the hydrogen of water molecules would show a sharp peak at a short distance, indicating a strong hydrogen bond.

Ligand-Protein Docking and Binding Energy Calculations

If 2-Pyrrolidinepropanol, 1-methyl- were being investigated as a potential drug, understanding its interaction with a target protein would be essential. Many molecules containing the 1-methyl-2-pyrrolidinyl structure, such as nicotine and its analogues, are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). rsc.org

Molecular Docking: The first step is typically molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a protein receptor. A docking simulation of 2-Pyrrolidinepropanol, 1-methyl- into the binding site of a receptor like a nAChR would generate a series of possible binding poses, ranked by a scoring function. Key interactions would likely involve hydrogen bonds from the propanol's hydroxyl group and cation-π interactions involving the protonated tertiary amine.

Binding Free Energy Calculations: Following docking, more rigorous (and computationally expensive) MD-based methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) would be used to calculate the binding free energy. These simulations provide a more accurate estimate of binding affinity by sampling the conformational flexibility of both the ligand and the protein and accounting for solvation effects.

Reaction Mechanism Modeling

Transition State Analysis for Catalytic Pathways

Transition state analysis is a cornerstone of computational reaction modeling, as it allows for the determination of the energy barriers of a reaction, which are crucial for understanding reaction rates. This analysis involves locating the geometry of the transition state structure and calculating its energy relative to the reactants and products. For catalytic cycles, identifying the rate-determining transition state is key to understanding the efficiency of the catalyst. Regrettably, no specific data from transition state analyses for catalytic pathways involving 2-Pyrrolidinepropanol, 1-methyl- has been published.

Prediction of Selectivity in Complex Reactions

A significant application of computational chemistry in catalysis is the prediction of selectivity, such as enantioselectivity or diastereoselectivity, in complex reactions. By comparing the energies of the transition states leading to different stereoisomers, researchers can predict which product will be favored. This predictive capability is a powerful tool in the rational design of new catalysts. While there are general methodologies and numerous examples of predicting selectivity for various catalysts, including those with pyrrolidine scaffolds, specific computational models and predictive data for 2-Pyrrolidinepropanol, 1-methyl- are not available in peer-reviewed sources.

In the absence of direct computational studies on 2-Pyrrolidinepropanol, 1-methyl- , it is not possible to provide detailed research findings or data tables as requested. The scientific community has yet to publish theoretical investigations into the catalytic behavior of this specific compound.

Focus on Molecular Mechanism, Not Clinical Outcomes

Systematic Modification of the Pyrrolidine (B122466) Ring for Activity Modulation

The pyrrolidine ring is a key structural motif in many biologically active compounds due to its unique properties. mdpi.com As a five-membered saturated heterocycle, its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space that is not possible with planar aromatic rings. nih.gov The stereochemistry and substitution of the pyrrolidine ring significantly influence the molecule's interaction with biological targets. nih.gov

Modifications to the pyrrolidine ring can lead to significant changes in activity, sometimes through unexpected mechanisms. For instance, the pyrrolidine ring can undergo metabolic bioactivation to form reactive intermediates like endocyclic iminium ions. acs.org This bioactivation has been identified as a source of genotoxicity in certain arylindenopyrimidine derivatives containing a pyrrolidine moiety. acs.org Understanding this mechanism allowed for a structure-based approach to mitigate this liability. By selectively modifying the structure to disfavor the formation of the iminium ion, researchers were able to design analogues that retained their desired potency and selectivity while being devoid of the genotoxic potential. acs.org

The conformation of the pyrrolidine ring, influenced by its substituents, is another critical factor. The ring's "pseudorotation" allows it to adopt various conformations, and the choice of substituents can lock it into a specific pucker that is favorable for binding to a target. nih.gov For example, the introduction of a trifluoromethyl (CF₃) substituent on the pyrrolidine ring of certain G-protein coupled receptor 40 (GRP40) agonists was shown to favor a pseudo-axial conformation of other groups, which was identified as a key pharmacophoric feature for activity. nih.gov The hydrogen bonding capacity of the pyrrolidine's NH group also plays a vital role in increasing the binding affinity of molecules to proteins. mdpi.com

Table 1: Impact of Pyrrolidine Ring Modifications on Molecular Interactions

| Modification | Molecular Consequence | Reference |

| Introduction of specific substituents (e.g., -CF₃) | Controls and locks the ring conformation (puckering), influencing the spatial orientation of other pharmacophoric groups. | nih.gov |

| Potential for metabolic oxidation | Can lead to the formation of reactive endocyclic iminium ions, which can covalently bind to biological macromolecules like DNA. | acs.org |

| Presence of NH group | Acts as a hydrogen bond donor, potentially increasing binding affinity to target proteins. | mdpi.com |

Variational Studies of the Propanol (B110389) Side Chain

The propanol side chain is a common feature in many pharmacologically active molecules, including the well-known beta-blocker, propranolol (B1214883). Studies on propranolol and its analogues provide valuable insights into how modifications of this side chain can modulate molecular interactions and receptor selectivity. nih.gov The propanol side chain typically consists of a three-carbon linker with a hydroxyl group and an amine.

Key modifications to this side chain include altering its length and modifying or removing the hydroxyl group. For example, shortening the propanol side chain of propranolol by one carbon atom, in conjunction with other modifications, resulted in compounds that retained high affinity for 5-HT1A serotonin (B10506) receptors but had significantly lower affinity for 5-HT1B and beta-adrenergic receptors. nih.gov This demonstrates that the length of the chain is a critical determinant for receptor selectivity.

Furthermore, the removal of the side-chain hydroxyl group from propranolol analogues was found to reduce their affinity for both 5-HT1B and beta-adrenergic sites. nih.gov The hydroxyl group is often a key point of interaction, forming hydrogen bonds with receptor residues. Its removal can therefore dramatically alter the binding profile of a compound. The metabolism of the propanol side chain, such as through side-chain oxidation, is also a key consideration in its design. drugbank.com

Table 2: Effect of Propanol Side Chain Variations on Receptor Affinity (Based on Propranolol Analogues)

| Side Chain Modification | Impact on Receptor Affinity | Reference |

| Shortening chain by one carbon | Decreased affinity for 5-HT1B and beta-adrenergic sites; retained affinity for 5-HT1A sites. | nih.gov |

| Removal of hydroxyl group | Reduced affinity for 5-HT1B and beta-adrenergic sites. | nih.gov |

| Conversion of secondary to tertiary amine | Reduced affinity for 5-HT1B and beta-adrenergic sites. | nih.gov |

Impact of N-Methylation and Other Substituents on Molecular Interactions

The substitution on the nitrogen atom of the pyrrolidine ring, particularly N-methylation, can have a profound impact on a molecule's physicochemical properties and its interactions with biological targets. The effect of N-methylation is highly context-dependent, influenced by the surrounding molecular framework. rsc.org

In some cases, N-methylation is well-tolerated and does not significantly alter biological potency. acs.orgacs.org For instance, in a series of pan-KRAS inhibitors, N-methylation of a piperazine (B1678402) ring, a related cyclic amine, did not have a major impact on the compound's inhibitory activity. acs.orgacs.org However, in other chemical series, N-methylation can lead to unexpected changes in properties like aqueous solubility. While methylation of amines typically increases lipophilicity, N-methylation of some amides has been observed to increase solubility by causing conformational changes that expose more polar surface area or disrupt intramolecular hydrogen bonds. rsc.org

The presence of the N-methyl group can also influence how a molecule fits into a binding pocket. In the development of KRAS inhibitors, an N-methylated spiro analogue showed improved microsomal stability and oral exposure, although removing the N-methyl group in a later analogue led to even better properties, likely by improving efflux ratios. acs.org This highlights the complex trade-offs involved in lead optimization. Furthermore, studies comparing N-methylpyrrolidine with pyrrolidine have shown differences in their molecular aggregation in aqueous solutions, which can affect their behavior in biological systems. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. numberanalytics.com This approach can be either ligand-based, derived from a set of known active molecules, or structure-based, using the 3D structure of the target protein. numberanalytics.com

For compounds containing the 2-pyrrolidinepropanol scaffold, a pharmacophore model would typically identify key features such as hydrogen bond donors (from the propanol hydroxyl and potentially the pyrrolidine NH), hydrogen bond acceptors, hydrophobic regions, and the spatial relationships between them. nih.govjppres.com Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new potential hits or to guide the optimization of a lead compound. numberanalytics.com

Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com This process often involves iterative cycles of designing, synthesizing, and testing new analogues. danaher.com For a scaffold like 2-pyrrolidinepropanol, optimization strategies might involve:

Scaffold Hopping : Replacing the pyrrolidine ring with other heterocyclic systems to explore new chemical space while maintaining the key pharmacophoric features.

Substituent Modification : Systematically altering substituents on both the pyrrolidine ring and the aromatic part of the molecule (if present) to enhance binding affinity and selectivity. nih.gov

Conformational Constraint : Introducing elements that restrict the flexibility of the molecule, such as incorporating the propanol side chain into a ring system, to lock it into a bioactive conformation. mdpi.com

The ultimate goal of these strategies is to refine the molecular structure to achieve an optimal balance of properties, guided by the mechanistic insights from pharmacophore models. numberanalytics.comdanaher.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com By analyzing various molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters), QSAR models can provide valuable mechanistic insights and predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

For a series of compounds based on the 2-pyrrolidinepropanol scaffold, a QSAR study would involve calculating a wide range of descriptors for each analogue. These can include:

Topological descriptors : Describing the connectivity and branching of the molecule.

Electronic descriptors : Such as dipole moment and partial charges on atoms, which are crucial for electrostatic interactions.

Shape descriptors : Quantifying the three-dimensional shape and flexibility of the molecule.

A robust QSAR model was developed for a set of 47 pyrrolidine analogues acting as DPP-IV inhibitors. nih.gov The analysis revealed that the shape flexibility index, the E-state index of the ipso atom, and electrostatic parameters like the dipole moment were key determinants of inhibitory activity. nih.gov Such models provide a mechanistic interpretation by highlighting which structural features and physicochemical properties are most important for the desired biological effect. mdpi.com This information is invaluable for guiding the rational design of more potent and selective molecules. nih.gov

Table 3: Common Descriptors in QSAR and Their Mechanistic Relevance

| Descriptor Type | Example | Mechanistic Insight Provided | Reference |

| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic and hydrogen bonding interactions with the target. | nih.gov |

| Steric/Shape | Molecular Volume, Shape Flexibility Index | Determines how well the molecule fits into the binding site and its conformational adaptability. | nih.gov |

| Lipophilic | LogP, Polar Surface Area (PSA) | Relates to the hydrophobic interactions with the target and membrane permeability. | nih.gov |

| Topological | Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecular skeleton. | youtube.com |

Future Research Directions and Emerging Perspectives for 2 Pyrrolidinepropanol, 1 Methyl

Integration with Advanced Materials Science

The integration of novel small molecules into advanced materials is a burgeoning field, yet 2-Pyrrolidinepropanol, 1-methyl- has not been a significant focus. The related solvent, NMP, is extensively used for processing materials like polymers, resins, and metal-coated plastics due to its solvency power. wikipedia.orgthegoodscentscompany.com Future research could investigate whether 2-Pyrrolidinepropanol, 1-methyl-, with its hydrogen-bonding hydroxyl group, could function as a specialized solvent, a plasticizer, or a surface modification agent for polymers. Its potential role in the fabrication of advanced materials, such as those used in microelectronics or battery technology where NMP is a common solvent for binders like polyvinylidene difluoride (PVDF), remains an open question. wikipedia.org

Exploration in Supramolecular Chemistry

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers a promising but unexplored avenue for 2-Pyrrolidinepropanol, 1-methyl-. The foundational elements for supramolecular assembly—a hydrogen bond-donating hydroxyl group and a hydrogen bond-accepting tertiary amine—are present in the molecule. Research on other pyrrolidine-containing structures, such as polyproline, shows their capacity to form complex, sequence-controlled nanoparticles and other assemblies. nih.gov Future studies could explore if 2-Pyrrolidinepropanol, 1-methyl- can self-assemble or co-assemble with other molecules to form gels, liquid crystals, or other organized structures. Its potential to interact with metal ions or act as a guest in host-guest complexes is also an area ripe for investigation.

Novel Catalytic Applications Beyond Asymmetric Synthesis

The pyrrolidine (B122466) scaffold is a cornerstone of organocatalysis, particularly in asymmetric synthesis. However, the catalytic utility of 2-Pyrrolidinepropanol, 1-methyl- beyond this well-established domain is unknown. While related compounds are used in large-scale industrial processes, such as the use of NMP in the Purisol process to remove hydrogen sulfide (B99878) from gas streams, the specific catalytic activity of 2-Pyrrolidinepropanol, 1-methyl- has not been reported. wikipedia.org A study on a homogeneous Ru–Co–Li/N-methylpyrrolidone catalyst system for converting CO and H2 into valuable chemicals highlights the role of NMP as a solvent that influences catalyst performance. ontosight.ai Future research could assess whether 2-Pyrrolidinepropanol, 1-methyl- or its derivatives could act as ligands for transition metal catalysts or as organocatalysts in reactions other than asymmetric additions, potentially leveraging the hydroxyl and amine groups for bifunctional activation.

Interdisciplinary Research with Chemical Biology and Systems Biology

The intersection of chemistry and biology presents significant opportunities for probing and manipulating biological systems. While derivatives of similar pyrrolidine structures are being investigated for their potential as analgesics, anti-inflammatory agents, or treatments for neurological disorders, specific research into the biological activity of 2-Pyrrolidinepropanol, 1-methyl- is lacking. chemicalbook.com Its structural motifs suggest it could be explored as a fragment for developing novel chemical probes to study biological targets. chemicalbook.com The discipline of chemical biology utilizes such small molecules to interrogate biological pathways. chemicalbook.com There is currently no documented research integrating 2-Pyrrolidinepropanol, 1-methyl- into systems biology, which models complex biological networks. Future work could involve screening the compound for bioactivity and, if any is found, using it as a tool to understand its effect on cellular systems.

Sustainable Synthesis and Green Chemistry Approaches

Green chemistry principles encourage the development of environmentally benign chemical processes. The industrial synthesis of the related compound NMP often starts from γ-butyrolactone and methylamine. wikipedia.orgresearchgate.net More sustainable, bio-based routes are also being developed, for instance, from γ-aminobutyric acid (GABA), which can be derived from plant proteins. A key future research direction would be to develop a green synthesis for 2-Pyrrolidinepropanol, 1-methyl-, potentially starting from bio-based feedstocks. This could involve the catalytic hydrogenation of a bio-derived precursor. Furthermore, as NMP is facing legislative restrictions due to its toxicity, research into greener alternative solvents is highly active. rsc.orgnih.gov Investigating the properties of 2-Pyrrolidinepropanol, 1-methyl- as a potential bio-based, safer solvent alternative to NMP would be a valuable contribution to green chemistry.

Q & A

Q. How can the synthesis of 1-methyl-2-pyrrolidinepropanol be optimized for high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Multi-step protocols (e.g., condensation of pyrrolidine derivatives with propanol precursors) should be monitored via HPLC or GC-MS for intermediate purity. Catalysts such as palladium or nickel complexes may enhance reaction efficiency. Post-synthesis purification via fractional distillation or column chromatography (using silica gel with ethyl acetate/hexane gradients) improves purity. Reaction parameters (temperature, solvent polarity, and pH) should be systematically tested and documented .

Q. What spectroscopic techniques are recommended for characterizing 1-methyl-2-pyrrolidinepropanol?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the pyrrolidine ring (δ 1.5–3.0 ppm) and propanol chain (δ 3.5–4.0 ppm).

- FT-IR : Peaks at 3300–3500 cm (O-H stretch) and 1650–1750 cm (C=O if oxidized) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns. Cross-reference data with NIST Chemistry WebBook for accuracy .

Q. What safety protocols are essential for handling 1-methyl-2-pyrrolidinepropanol in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use NIOSH-approved respirators (e.g., OV/AG/P99 filters) for aerosolized exposure .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Mitigation : Review EPA risk evaluations for occupational exposure limits (e.g., <50 ppm airborne concentration) .

Q. How does the compound’s stability under varying conditions impact experimental reproducibility?

Methodological Answer: Stability tests should assess:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy.

- Light Sensitivity : Store samples in amber vials and compare stability under UV vs. dark conditions. Documented instability in acidic or high-temperature environments necessitates controlled storage (4°C, inert atmosphere) .

Q. What are the key physicochemical properties of 1-methyl-2-pyrrolidinepropanol relevant to solvent selection?

Methodological Answer:

- Polarity : Use Hansen solubility parameters to predict miscibility with solvents like ethanol or DMSO.

- LogP : Estimate partition coefficient (e.g., via shake-flask method) to assess hydrophobicity.

- Boiling Point/Melting Point : Determine via differential scanning calorimetry (DSC) for distillation or recrystallization protocols. NIST data provides reference values for validation .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for 1-methyl-2-pyrrolidinepropanol be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate data from EPA risk evaluations and peer-reviewed studies, weighting results by sample size and methodology rigor.

- In Vitro/In Vivo Correlation : Compare cytotoxicity assays (e.g., MTT on HepG2 cells) with rodent studies (LD determination).

- Confounding Factors : Control for impurities (e.g., residual solvents) via LC-MS profiling. EPA’s systematic reviews highlight batch-to-batch variability as a key source of discrepancies .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with proteins (e.g., cytochrome P450 enzymes).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories (GROMACS/AMBER) to assess stability.